1-(3-chlorophenyl)-3-[3-({[(3-chlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 can be any organic groups. In this case, R1 is a 3-chlorophenyl group and R2 is a complex group containing another 3-chlorophenyl group and a 3,5,5-trimethylcyclohexyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group . The specific isocyanate and amine used would depend on the desired R groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a cyclohexyl ring. The presence of the urea group could also result in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis back into their constituent isocyanates and amines. They can also react with other isocyanates to form polyureas .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could increase its stability and make it more hydrophobic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[[(3-chlorophenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2N4O2/c1-23(2)12-20(30-22(32)29-19-9-5-7-17(26)11-19)13-24(3,14-23)15-27-21(31)28-18-8-4-6-16(25)10-18/h4-11,20H,12-15H2,1-3H3,(H2,27,28,31)(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPXMHUWXPGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385972 |
Source
|
Record name | ST50908779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5523-93-3 |
Source
|
Record name | ST50908779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.